molecular formula C15H18ClNO3 B2484695 (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1329328-93-9

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2484695
CAS No.: 1329328-93-9
M. Wt: 295.76
InChI Key: GBKUVQIPRXJWGN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Derivative Synthesis

  • (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone and its derivatives have been the subject of structural analysis. For instance, high-resolution NMR techniques alongside crystal X-ray diffraction have been employed to elucidate the structures of similar compounds, offering insights into their stereoscopic configurations and the influence of terminal aromatic rings on their molecular structure (Sun et al., 2010).

Synthesis of Active Esters for Peptide Synthesis

  • A novel reagent, closely related to this compound, has been reported for the synthesis of N-protected amino acid esters, which are valuable in peptide synthesis. This reagent reacts with N-protected amino acids under mild conditions, preserving the enantiomeric purity of the amino acid and offering a safer alternative to previous methods (Rao et al., 2016).

Novel Synthetic Methodologies

  • The compound has been a part of studies focused on developing novel synthetic methodologies. For example, a Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking a significant advancement in the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Crystal Structure Characterization

  • The crystal structure of compounds similar to this compound has been characterized in detail. X-ray diffraction results have shown that these compounds possess unique non-planar ring structures and engage in hydrogen bonding, forming one-dimensional chain structures. Additionally, their biological activity has been evaluated, showcasing the multifaceted applications of these compounds (Yuan et al., 2017).

Antimicrobial and Anticancer Activity

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that some of these derivatives exhibit potent cytotoxicity against certain cancer cell lines and moderate antibacterial and antifungal activities (G et al., 2021).

Properties

IUPAC Name

(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUVQIPRXJWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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